2,3,5,6-Tetrakis(ethenyl)phenol
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Overview
Description
2,3,5,6-Tetrakis(ethenyl)phenol is an organic compound with the molecular formula C14H14O. It is a derivative of phenol, characterized by the presence of four ethenyl groups attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrakis(ethenyl)phenol typically involves the vinylation of phenol derivatives. One common method is the reaction of phenol with acetylene in the presence of a catalyst such as palladium or nickel. The reaction is carried out under high pressure and temperature to facilitate the addition of ethenyl groups to the phenol ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain the high pressure and temperature required for the reaction. Catalysts are often recycled to reduce costs and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-Tetrakis(ethenyl)phenol undergoes various chemical reactions, including:
Oxidation: The ethenyl groups can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated phenol derivatives.
Substitution: Halogenated phenol derivatives.
Scientific Research Applications
2,3,5,6-Tetrakis(ethenyl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the phenolic structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive ethenyl groups.
Mechanism of Action
The mechanism of action of 2,3,5,6-Tetrakis(ethenyl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, making it an effective antioxidant. The ethenyl groups can undergo polymerization reactions, contributing to its use in industrial applications. The compound’s interaction with cellular pathways is still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetramethoxyphenol: Similar structure but with methoxy groups instead of ethenyl groups.
2,3,5,6-Tetramethylphenol: Contains methyl groups instead of ethenyl groups.
2,3,5,6-Tetrafluorophenol: Fluorine atoms replace the ethenyl groups.
Uniqueness
2,3,5,6-Tetrakis(ethenyl)phenol is unique due to its multiple reactive ethenyl groups, which make it highly versatile in chemical synthesis and industrial applications. Its phenolic structure also imparts antioxidant properties, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H14O |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
2,3,5,6-tetrakis(ethenyl)phenol |
InChI |
InChI=1S/C14H14O/c1-5-10-9-11(6-2)13(8-4)14(15)12(10)7-3/h5-9,15H,1-4H2 |
InChI Key |
HGDBGQVSSYPBCU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC(=C(C(=C1C=C)O)C=C)C=C |
Origin of Product |
United States |
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